molecular formula C15H17N3O4S2 B12139453 3,4,5-trimethoxy-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

3,4,5-trimethoxy-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B12139453
M. Wt: 367.4 g/mol
InChI Key: BYYZSIVDUNSAQI-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted at position 5 with a propenylsulfanyl (allylthio) group and at position 2 with a 3,4,5-trimethoxybenzamide moiety.

Properties

Molecular Formula

C15H17N3O4S2

Molecular Weight

367.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C15H17N3O4S2/c1-5-6-23-15-18-17-14(24-15)16-13(19)9-7-10(20-2)12(22-4)11(8-9)21-3/h5,7-8H,1,6H2,2-4H3,(H,16,17,19)

InChI Key

BYYZSIVDUNSAQI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)SCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The starting material, 3,4,5-trimethoxybenzoic acid, is converted to its corresponding acid chloride using reagents like thionyl chloride.

    Amidation: The acid chloride is then reacted with an amine, such as 5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazole-2-amine, under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using reagents like hydrogen peroxide.

    Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, 3,4,5-trimethoxy-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide may be studied for its potential as an enzyme inhibitor or as a ligand for receptor studies.

Medicine

Medicinally, this compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with molecular targets, such as enzymes or receptors. The methoxy groups and thiadiazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the 1,3,4-Thiadiazole Ring

Alkyl/Arylthio Substituents
  • Ethylsulfanyl Analog: N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide () differs only in the ethyl group replacing the allylthio.
  • 3-Nitrophenyl Analog :
    • 3,4,5-Trimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide () replaces the sulfur-linked substituent with a nitroaryl group, introducing strong electron-withdrawing effects that may influence binding affinity .
Heterocyclic and Functionalized Substituents
  • Pyridinyl Derivatives :
    • Compounds like N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide () exhibit halogen or methoxy substituents on the benzamide. For example, 4-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4c) showed distinct NMR shifts (δ 7.8–8.5 ppm for pyridine protons) and moderate bioactivity .

Benzamide Group Modifications

  • Methoxy vs. Halogen Substituents :
    • 2-Methoxy-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4g) () demonstrates that methoxy positioning affects electronic properties. In contrast, bromo-substituted analogs (e.g., 2-benzamide-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide ) exhibit enhanced antitumor activity, with 100% mortality protection at 60 mg/kg in murine models .
  • Sulfonamide Linkages: Compounds like N-({5-[(4-Hydroxy-3-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide (9g) () replace the benzamide with sulfonamide groups, showing antioxidant activity (ABTS•+ scavenging comparable to Trolox) .

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